molecular formula C7H3Cl2F2NO B13682801 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride

4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride

Cat. No.: B13682801
M. Wt: 226.00 g/mol
InChI Key: DQAKVCQWSRTEKI-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl2F2NO and a molecular weight of 226.01 g/mol . This compound is characterized by the presence of chloro, difluoro, and hydroxybenzimidoyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride typically involves the chlorination and fluorination of benzimidoyl chloride derivatives. One common method includes the reaction of 2,5-difluorobenzonitrile with chlorinating agents under controlled conditions . The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidoyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

  • 4-Chloro-2,5-difluorobenzonitrile
  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 4-Chloro-2,5-difluoro-N-methylbenzamide

Uniqueness: 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride stands out due to its unique combination of chloro, difluoro, and hydroxybenzimidoyl groups. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H3Cl2F2NO

Molecular Weight

226.00 g/mol

IUPAC Name

4-chloro-2,5-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3Cl2F2NO/c8-4-2-5(10)3(1-6(4)11)7(9)12-13/h1-2,13H

InChI Key

DQAKVCQWSRTEKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(=NO)Cl

Origin of Product

United States

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